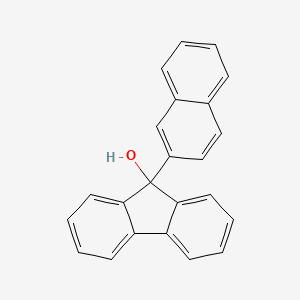

9-(2-Naphthalenyl)-9H-fluoren-9-ol

Description

9-(2-Naphthalenyl)-9H-fluoren-9-ol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorene backbone substituted with a hydroxyl group at the C-9 position and a 2-naphthalenyl group. Its molecular formula is C₂₇H₁₈O, with a molecular weight of 358.44 g/mol (extrapolated from fluorenol derivatives in and substituent contributions). The compound’s structure combines the rigidity of the fluorene system with the extended π-conjugation of the naphthalene moiety, which may enhance its photophysical properties and chemical stability.

Key properties include:

- Aromaticity: The fused naphthalene ring increases steric bulk and electronic delocalization compared to simpler phenyl-substituted analogs.

- Reactivity: The hydroxyl group at C-9 facilitates oxidation to a ketone (9-(2-naphthalenyl)-9H-fluoren-9-one), analogous to 9H-fluoren-9-ol’s enzymatic dehydrogenation to 9H-fluoren-9-one .

- Applications: Potential uses in organic electronics or as intermediates in pharmaceuticals, though specific applications require further study.

Properties

Molecular Formula |

C23H16O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

9-naphthalen-2-ylfluoren-9-ol |

InChI |

InChI=1S/C23H16O/c24-23(18-14-13-16-7-1-2-8-17(16)15-18)21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-15,24H |

InChI Key |

SFCVHQCYZJRMHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of 9-(2-Naphthalenyl)-9H-fluoren-9-ol with structurally related fluorenol derivatives:

Reactivity and Metabolic Pathways

Oxidation :

- 9H-Fluoren-9-ol undergoes enzymatic dehydrogenation to 9H-fluoren-9-one via cytochrome P-450 oxygenase . The bulkier 2-naphthalenyl substituent in 9-(2-Naphthalenyl)-9H-fluoren-9-ol may slow this oxidation due to steric hindrance.

- In contrast, 9-phenyl-9H-fluoren-9-ol’s phenyl group provides moderate steric protection, balancing reactivity and stability .

- Biodegradation: Fluorenol derivatives are metabolized via monooxygenation at C-9, forming intermediates like 1,1a-dihydroxy-1-hydro-9-fluorenone and phthalate . Larger substituents (e.g., naphthalenyl) may hinder enzymatic access, altering degradation rates and byproducts .

Photophysical and Spectral Properties

- 9-Phenyl-9H-fluoren-9-ol : Exhibits solvent-dependent fluorescence due to its bichromophoric structure, with red-shifted emission in polar solvents .

- 9-(4-Hexyloxyphenyl)-9H-fluoren-9-ol : The hexyloxy group enhances solubility in organic solvents, making it suitable for optoelectronic thin films .

- 9-(2-Naphthalenyl)-9H-fluoren-9-ol : Expected to show strong UV absorption and fluorescence due to extended conjugation, though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.